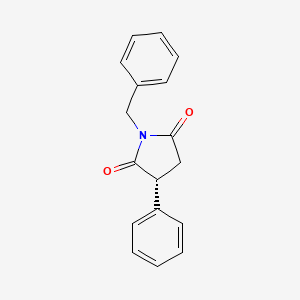
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- is a chemical compound with the molecular formula C17H15NO2. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by a pyrrolidinedione core with phenyl and phenylmethyl substituents, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of a phenyl-substituted amine with a suitable dicarboxylic acid derivative, followed by cyclization to form the pyrrolidinedione ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity 2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The phenyl and phenylmethyl groups can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- involves its interaction with molecular targets such as enzymes and receptors The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects
Comparison with Similar Compounds
Similar Compounds
- 2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3S)-
- 2,5-Pyrrolidinedione, 3-phenyl-1-(1-piperidinylmethyl)-
- 3-Phenyl-1-(3-pyridinylmethyl)-2,5-pyrrolidinedione
Uniqueness
2,5-Pyrrolidinedione, 3-phenyl-1-(phenylmethyl)-, (3R)- is unique due to its specific stereochemistry and the presence of both phenyl and phenylmethyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
CAS No. |
775323-03-0 |
|---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H15NO2/c19-16-11-15(14-9-5-2-6-10-14)17(20)18(16)12-13-7-3-1-4-8-13/h1-10,15H,11-12H2/t15-/m1/s1 |
InChI Key |
WQMXGDJLQATBGU-OAHLLOKOSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


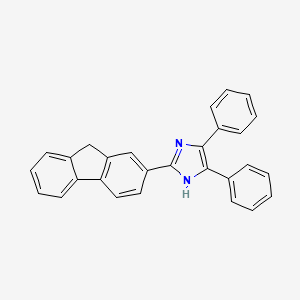

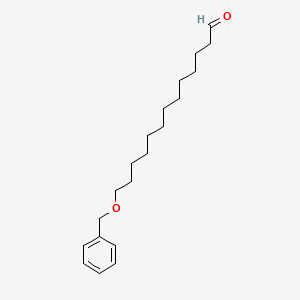
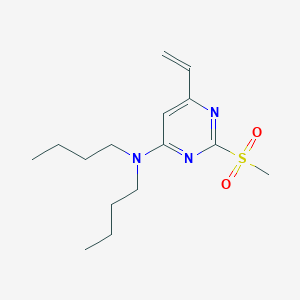

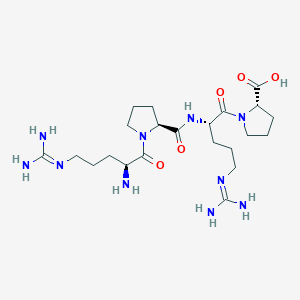
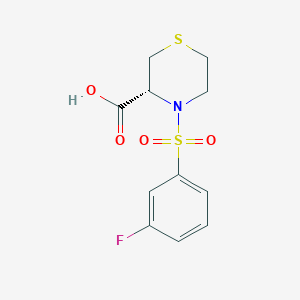
![2-[(4-Methylphenyl)methylidene]-1,6-dioxaspiro[4.4]nonane](/img/structure/B14232385.png)
![2-Furansulfonic acid, 5-[[(3-methoxyphenyl)amino]carbonyl]-](/img/structure/B14232391.png)
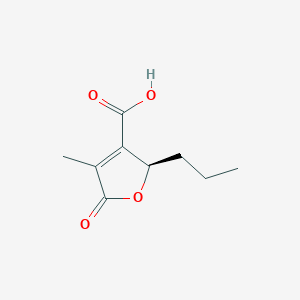
![5-{3,5-Bis[5-(2-methoxypropan-2-yl)pyridin-3-yl]phenyl}pyrimidine](/img/structure/B14232399.png)
![4-Ethyl-2-[(3,4,4-trifluorobut-3-EN-1-YL)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B14232405.png)


